
N-(2-hydroxypyridin-3-yl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxo-1H-pyridin-3-yl)benzamide: is a chemical compound characterized by its unique structure, which includes a pyridine ring with a 2-oxo group and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1H-pyridin-3-yl)benzamide typically involves the reaction of 2-oxo-1H-pyridin-3-ylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, helps to facilitate the reaction and improve the yield.
Industrial Production Methods: In an industrial setting, the production of N-(2-oxo-1H-pyridin-3-yl)benzamide may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in the production process.
化学反応の分析
Types of Reactions: N-(2-oxo-1H-pyridin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of N-(2-oxo-1H-pyridin-3-yl)benzamide can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzamides.
科学的研究の応用
Chemistry: In chemistry, N-(2-oxo-1H-pyridin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: N-(2-oxo-1H-pyridin-3-yl)benzamide has shown promise in medicinal applications. It may be used as a precursor for the synthesis of pharmaceuticals or as a therapeutic agent itself.
Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including agrochemicals, dyes, and polymers.
作用機序
The mechanism by which N-(2-oxo-1H-pyridin-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide
3-cyanopyridine derivatives
Indole derivatives
Uniqueness: N-(2-oxo-1H-pyridin-3-yl)benzamide stands out due to its specific structural features, which confer unique reactivity and biological properties compared to similar compounds
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
N-(2-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H10N2O2/c15-11(9-5-2-1-3-6-9)14-10-7-4-8-13-12(10)16/h1-8H,(H,13,16)(H,14,15) |
InChIキー |
GOEMCCUDXZYIFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
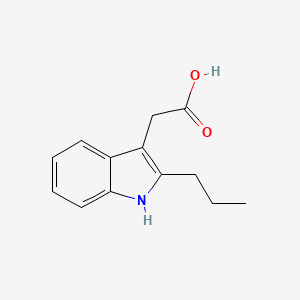


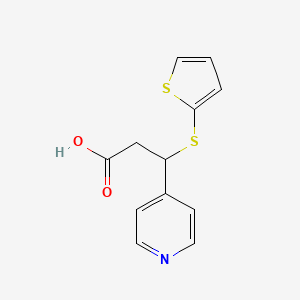
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)

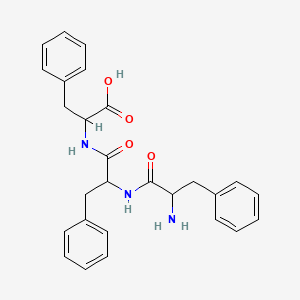
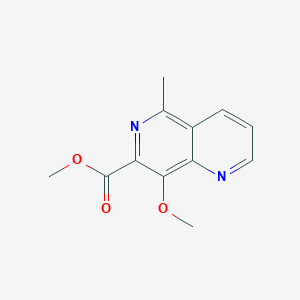
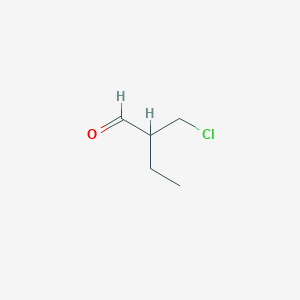
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)
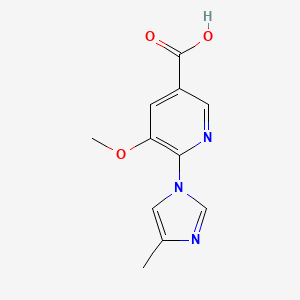
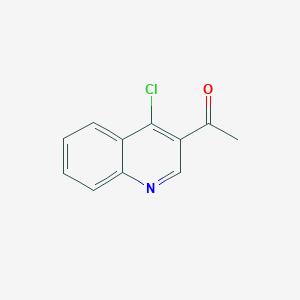
![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
